molecular formula C22H25N3O2S2 B15030091 3-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one

3-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one

Cat. No.: B15030091
M. Wt: 427.6 g/mol
InChI Key: JBYLQVKRGDJTQH-UHFFFAOYSA-N
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Description

3-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-2-(4-METHOXYPHENYL)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a unique combination of adamantane, thiadiazole, and thiazolidinone moieties

Properties

Molecular Formula

C22H25N3O2S2

Molecular Weight

427.6 g/mol

IUPAC Name

3-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H25N3O2S2/c1-27-17-4-2-16(3-5-17)19-25(18(26)12-28-19)21-24-23-20(29-21)22-9-13-6-14(10-22)8-15(7-13)11-22/h2-5,13-15,19H,6-12H2,1H3

InChI Key

JBYLQVKRGDJTQH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2N(C(=O)CS2)C3=NN=C(S3)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

Preparation Methods

The synthesis of 3-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-2-(4-METHOXYPHENYL)-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting adamantane with appropriate reagents to introduce the thiadiazole moiety.

    Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed by reacting the intermediate with 4-methoxyphenyl isothiocyanate under suitable conditions.

    Coupling Reactions: The final step involves coupling the thiadiazole and thiazolidinone intermediates to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and controlled reaction conditions .

Chemical Reactions Analysis

3-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-2-(4-METHOXYPHENYL)-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-2-(4-METHOXYPHENYL)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds include other adamantane derivatives and thiadiazole-containing molecules. Compared to these, 3-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-2-(4-METHOXYPHENYL)-1,3-THIAZOLIDIN-4-ONE stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Some similar compounds include:

This compound’s uniqueness lies in its combined structural motifs, which offer a wide range of applications and reactivity profiles .

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